molecular formula C17H16N2O3 B12391772 2-(1-Hydroxy-1H-indol-3-yl)-N-(2-methoxyphenyl)acetamide

2-(1-Hydroxy-1H-indol-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12391772
M. Wt: 296.32 g/mol
InChI Key: BXYUEIJHUBBZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

ZT55 is synthesized through a series of chemical reactions involving the formation of its indole core structure. The synthetic route typically involves:

Industrial Production Methods

Industrial production of ZT55 involves scaling up the synthetic route while ensuring consistency and quality. This includes:

    Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

ZT55 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ZT55 with modified functional groups, which can enhance its biological activity and selectivity .

Scientific Research Applications

ZT55 has a wide range of scientific research applications, including:

    Chemistry: ZT55 is used as a model compound to study the effects of functional group modifications on tyrosine kinase inhibitors.

    Biology: In biological research, ZT55 is used to study the JAK2-STAT signaling pathway and its role in cell proliferation and apoptosis.

    Medicine: ZT55 is being investigated as a potential therapeutic agent for myeloproliferative neoplasms, particularly those with the JAK2 V617F mutation.

    Industry: In the pharmaceutical industry, ZT55 is used in the development of new drugs targeting tyrosine kinases

Mechanism of Action

ZT55 exerts its effects by selectively inhibiting the JAK2 V617F mutation. This inhibition blocks the JAK2-STAT signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, ZT55 induces apoptosis and cell cycle arrest in JAK2 V617F-expressing cells. The molecular targets of ZT55 include the JAK2 kinase and downstream STAT3/5 transcription factors .

Comparison with Similar Compounds

ZT55 is unique in its high selectivity for the JAK2 V617F mutation. Similar compounds include:

ZT55 stands out due to its high selectivity and potency against the JAK2 V617F mutation, making it a promising candidate for targeted therapy in myeloproliferative neoplasms .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-(1-hydroxyindol-3-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-22-16-9-5-3-7-14(16)18-17(20)10-12-11-19(21)15-8-4-2-6-13(12)15/h2-9,11,21H,10H2,1H3,(H,18,20)

InChI Key

BXYUEIJHUBBZIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CN(C3=CC=CC=C32)O

Origin of Product

United States

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